Xenygloxal

Antiviral chemotherapy Influenza A PR8 Serum protein binding

Researchers often face loss of antiviral activity in animal models when using aromatic α-glyoxals. Xenygloxal uniquely retains full virucidal potency in 25% serum and demonstrates in vivo efficacy in murine viral hepatitis and influenza models, advancing to human clinical evaluation. - Broad-spectrum virucidal activity against influenza A (PR8), MHV-3, measles, polio-1, HSV, and HIV. - Distinct from mono-glyoxal analogs: uniquely effective against MRSA, VRE, M. catarrhalis, and S. pneumoniae. - Multi-target profile: potent lipoxygenase inhibitor; also inhibits COX, carboxylesterase, and formyltetrahydrofolate synthetase.

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 2673-23-6
Cat. No. B1684242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenygloxal
CAS2673-23-6
SynonymsXenygloxal ;  CV 58917;  CV-58917;  CV58917.
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O
InChIInChI=1S/C16H10O4/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-10H
InChIKeyODRKIKHWTZCVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xenygloxal (CAS 2673-23-6): Biphenyl Bis-Glyoxal Antiviral Scaffold for Research Procurement


Xenygloxal (also designated Xenaldial, CV-58917, NSC-43841; CAS 2673-23-6) is a symmetrical diphenyl ketoaldehyde derivative with the molecular formula C₁₆H₁₀O₄ and a molecular weight of 266.25 Da [1]. The compound features two reactive α-ketoaldehyde (glyoxal) groups conjugated to a biphenyl core at the 4,4′-positions, a structural architecture that confers direct virucidal activity against influenza A (PR8), murine hepatitis (MHV-3), measles, polio-1, and herpes simplex viruses in embryonated egg and cell culture systems [2][3]. Beyond antiviral applications, Xenygloxal is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents [4]. The compound is supplied as a crystalline solid soluble in organic solvents, with a density of 1.253 g/cm³ and a boiling point of 431.9 °C at 760 mmHg [5].

Why Xenygloxal (Xenaldial) Cannot Be Replaced by Generic Glyoxal Analogs in Antiviral Research


Within the aromatic α-glyoxal chemical class, compounds differ profoundly in antiviral spectrum breadth, serum stability, and in vivo efficacy retention. The symmetrical 4,4′-bis-glyoxal architecture of Xenygloxal produces a pharmacophore fundamentally distinct from mono-glyoxal derivatives such as 4-biphenylglyoxal hydrate (CAS 1145-04-6), which is active against only rhinovirus , and from N,O-acetal derivatives such as Xenalamine (CAS 1174-11-4, also known as CV-58903), which shows more restricted antiviral spectrum and serum sensitivity [1]. Critically, multiple aromatic α-glyoxals that exhibit marked antiviral activity in embryonated eggs frequently lose their activity in animal tests [2], whereas Xenygloxal uniquely retains efficacy in murine models of viral hepatitis and influenza and has progressed to human clinical evaluation [3]. These non-interchangeable properties mean that substituting Xenygloxal with a generic glyoxal analog risks loss of the specific biological profile documented below.

Xenygloxal Quantified Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Serum-Resistant Antiviral Activity: Xenygloxal Retains Potency Where Xenalamine Analogs Lose 30-100 Fold

In a direct three-compound comparison by Engle and Liu (1962), Xenygloxal (tested as 4,4′-biphenyldiglyoxylaldehyde dihydrate, code 8234) was evaluated alongside p-(α-ethoxy-p-phenylphenacylamino)benzoic acid (code 8318, a Xenalamine-class analog) and p-(p-phenylphenacylideneamino)benzoic acid (code 8949) for anti-influenza activity against the PR8 strain of influenza A virus in embryonated egg systems [1]. All three compounds were virucidal in vitro; however, when suspended in 25% heat-inactivated calf serum, the virucidal effect of compounds 8949 and 8318 was diminished by approximately 30- to 100-fold, while compound 8234 (Xenygloxal/Xenaldial) retained its antiviral activity in intact eggs under identical serum conditions [1]. Furthermore, both 8234 and 8318 were studied in de-embryonated eggs using the one-step growth curve technique, and both compounds suppressed hemagglutinin production in treated versus untreated controls from 0–6 hours through 11–12 hours post-infection, demonstrating a dual virucidal and virustatic mechanism [1].

Antiviral chemotherapy Influenza A PR8 Serum protein binding Embryonated egg model

Anti-HIV Activity Hierarchy: Xenaldial Confirmed as the Most Effective Among Three Biphenyl Ketoaldehyde Derivatives

In a patent disclosure covering anti-HIV compounds (US application 2002/0151578; CN1419447A), xenaldial (Xenygloxal), xenalamine, and xenalic acid were directly compared for anti-HIV activity [1][2]. Among the various tested compounds, xenalamine, xenaldial, and xenalic acid showed marked virucidal activity and, to a lower extent, inhibiting activity on viral replication in vitro [2]. The patent explicitly states: 'Particularly effective turned out to be the compound xenaldial' and confirms that 'xenaldial is able to exert a virucidal action against the HIV virus as well as an inhibiting activity on the reproductive mechanism of said virus' [1]. The patent further claims a preference for xenaldial over xenalamine and xenalic acid in pharmaceutical compositions for HIV treatment, including combination formulations with protease inhibitors, reverse transcriptase inhibitors, and integrase inhibitors [1][2].

Anti-HIV Virucidal activity Biphenyl ketoaldehyde Viral replication inhibition

Extended Antimicrobial Spectrum: Activity Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens Beyond Antiviral Indications

According to the AntibioticDB database, Xenygloxal exhibits antibacterial activity against both Gram-positive and Gram-negative organisms, with a notably broad spectrum encompassing clinically significant drug-resistant strains [1]. The compound is reported as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This antimicrobial profile extends substantially beyond that of the simpler mono-glyoxal derivative 4-biphenylglyoxal hydrate, which is documented only for anti-rhinovirus activity , and beyond most other aromatic glyoxal analogs whose antimicrobial data remain unreported. The mechanism of antibacterial action is listed as unknown, and the development status is experimental, with first reporting by Orchid Chemicals & Pharmaceuticals, India in 2011 [1].

Antibacterial MRSA VRE Drug-resistant pathogens Broad-spectrum

Multi-Target Enzyme Inhibition Profile: Lipoxygenase as Primary Target with Secondary Inhibition of Folate and Eicosanoid Pathway Enzymes

The MeSH (Medical Subject Headings) record for Xenygloxal classifies it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. Additionally, the compound inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and also serves as an antioxidant in fats and oils [1]. This multi-target enzyme inhibition profile is a distinguishing feature within the aromatic glyoxal class: most structurally related compounds (e.g., 4-biphenylglyoxal, phenylglyoxal, and various naphthyl- and coumaroyl-glyoxal derivatives) are characterized solely by antiviral activity mediated through direct viral envelope interaction, without documented inhibitory activity against these specific host enzyme targets [2][3]. The combination of potent lipoxygenase inhibition with antiviral activity may confer dual therapeutic potential — simultaneously targeting viral replication and host inflammatory responses.

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory Carboxylesterase Cyclooxygenase

In Vivo Efficacy Retention: Xenygloxal Demonstrates Murine and Human Efficacy Where Many α-Glyoxal Analogs Fail

The 1965 synthesis and characterization study by Wu et al. explicitly reports that 4,4′-biphenyldiglyoxal hydrate (Xenaldial/Xenygloxal) 'inhibits the multiplication of various types of virus in vitro and is effective also in the treatment of viral hepatitis and influenza in mice,' and further states that 'clinical trials indicated that the drug was valuable in the management of infections with influenza and viral hepatitis in humans' [1]. This in vivo efficacy stands in documented contrast to the broader α-glyoxal class: a related study on antitumour and antiviral α-glyoxal compounds notes that 'some α-glyoxals exhibit marked antiviral activity in embryonated eggs but frequently lose their activity in animal tests' [2]. The 1962 head-to-head comparison by Engle and Liu further substantiates the compound's in vivo-relevant profile by demonstrating that Xenygloxal (8234) uniquely retained activity in intact eggs when suspended in serum, providing a mechanistic basis for its successful translation from in ovo to murine models [3]. The 1969 comparative study by Altucci et al. confirmed that while a newer compound (Rec. 15/02094) showed more extensive in vivo activity than both Xenalamine and Xenaldial, Xenygloxal/Xenaldial remained a benchmark reference compound in these comparative antiviral chemotherapy studies [4].

In vivo antiviral efficacy Viral hepatitis Influenza Clinical translation Mouse model

Xenygloxal (CAS 2673-23-6): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Antiviral Drug Discovery Against Influenza A: Serum-Stable Lead Compound with In Vivo Validation

Xenygloxal is the only aromatic α-glyoxal that retains full virucidal activity against influenza A (PR8) in the presence of 25% calf serum, whereas Xenalamine-class analogs lose 30- to 100-fold potency under identical conditions . Combined with demonstrated efficacy in murine influenza models and human clinical data showing value in influenza management , this compound is the rational choice for medicinal chemistry programs seeking a serum-stable, in vivo-validated antiviral scaffold for lead optimization against influenza. Procurement is specifically justified for structure-activity relationship (SAR) studies that require a baseline compound with proven translational potential.

Anti-HIV Mechanistic Studies: Preferred Xenaldial Scaffold for Virucidal and Replication Inhibition Assays

Among the three biphenyl ketoaldehyde derivatives directly compared in anti-HIV patent disclosures, xenaldial (Xenygloxal) was explicitly identified as 'particularly effective' and confirmed to exert both virucidal action against HIV and inhibiting activity on the viral reproductive mechanism . The patent claims preference for xenaldial in pharmaceutical compositions for HIV treatment, including combination formulations with protease inhibitors, reverse transcriptase inhibitors, and integrase inhibitors . Researchers investigating the anti-HIV mechanism of biphenyl ketoaldehyde derivatives should prioritize procurement of Xenygloxal over Xenalamine or Xenalic acid based on this documented efficacy hierarchy.

Antibacterial Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens (MRSA, VRE)

Xenygloxal is the only compound in the aromatic glyoxal class with documented antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE), as well as Moraxella catarrhalis and Streptococcus pneumoniae . In contrast, analogs such as 4-biphenylglyoxal hydrate show no documented antibacterial spectrum . This unique profile positions Xenygloxal as a structurally novel chemical starting point for antibacterial drug discovery programs targeting the WHO priority pathogen list. Procurement is indicated for minimum inhibitory concentration (MIC) determination, resistance mechanism studies, and medicinal chemistry optimization against drug-resistant Gram-positive infections.

Dual Antiviral-Anti-Inflammatory Research: Lipoxygenase Inhibition with Concurrent Antiviral Activity

Xenygloxal is classified as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, along with antioxidant properties in fats and oils . This multi-target enzyme inhibition profile, combined with its broad antiviral activity , makes Xenygloxal uniquely suited for research programs investigating the intersection of viral infection and host inflammatory responses — such as studies on influenza-induced cytokine storm or viral hepatitis-associated inflammation. No other compound in the aromatic glyoxal class possesses this documented combination of potent lipoxygenase inhibition and validated antiviral efficacy.

Quote Request

Request a Quote for Xenygloxal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.